i-Cholesteryl methyl ether
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Overview
Description
Preparation Methods
The synthesis of i-Cholesteryl methyl ether involves the methylation of cholesteryl alcohol. One common method includes the reaction of cholesteryl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or tetrahydrofuran at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
i-Cholesteryl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholesteryl methyl ketone using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert it back to cholesteryl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
i-Cholesteryl methyl ether has several scientific research applications:
Mechanism of Action
i-Cholesteryl methyl ether exerts its effects by interacting with cellular membranes and influencing membrane dynamics. As a modified cholesterol molecule, it can integrate into lipid bilayers and affect the fluidity and organization of the membrane. This, in turn, impacts various cellular processes such as signal transduction, membrane trafficking, and cholesterol metabolism .
Comparison with Similar Compounds
i-Cholesteryl methyl ether is unique compared to other cholesterol derivatives due to its specific structural modifications. Similar compounds include:
Cholesteryl acetate: Another cholesterol derivative used in research and industrial applications.
Cholesteryl oleate: A cholesterol ester commonly found in the body and used in studies of lipid metabolism.
Cholesteryl benzoate: Used in the production of liquid crystals for display technologies.
These compounds share similarities in their cholesterol backbone but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C28H48O |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(5R)-8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?,28?/m1/s1 |
InChI Key |
DSVYQBSADVVKNY-IZOIPNAJSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC[C@@H]4C5)C)OC)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C |
Origin of Product |
United States |
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